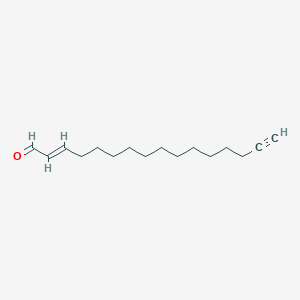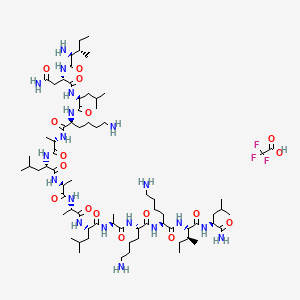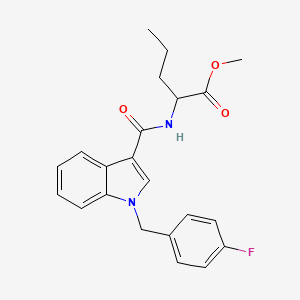
(E)-hexadec-2-en-15-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Hexadec-2-en-15-ynal is an organic compound characterized by a long carbon chain with a double bond at the second position and a triple bond at the fifteenth position. This compound belongs to the class of enynals, which are aldehydes containing both alkene and alkyne functionalities. The presence of these functional groups makes this compound a versatile molecule in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-hexadec-2-en-15-ynal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hexadecanal and propargyl bromide.
Formation of the Alkyne: The alkyne functionality is introduced through a nucleophilic substitution reaction where propargyl bromide reacts with a suitable nucleophile to form the alkyne.
Formation of the Alkene: The alkene functionality is introduced via a Wittig reaction, where a phosphonium ylide reacts with hexadecanal to form the desired (E)-alkene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Optimization of Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Employing distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
(E)-Hexadec-2-en-15-ynal undergoes various chemical reactions due to its reactive functional groups:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The alkyne group can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the alkyne.
Addition Reactions: The alkene and alkyne groups can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride).
Major Products:
Oxidation: Hexadec-2-en-15-ynoic acid.
Reduction: Hexadec-2-en-15-ynol.
Substitution: Various substituted enynals depending on the nucleophile used.
Addition: Dihalides, haloalkenes, and haloalkynes.
Scientific Research Applications
(E)-Hexadec-2-en-15-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.
Mechanism of Action
The mechanism of action of (E)-hexadec-2-en-15-ynal involves its interaction with various molecular targets:
Aldehyde Group: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
Alkyne Group: The alkyne group can participate in cycloaddition reactions, forming new cyclic structures that may interact with biological targets.
Alkene Group: The alkene group can undergo electrophilic addition reactions, leading to the formation of new compounds with biological activity.
Molecular Targets and Pathways:
Proteins and Enzymes: Covalent modification of nucleophilic residues.
DNA and RNA: Potential interactions with nucleic acids through alkylation or addition reactions.
Comparison with Similar Compounds
(E)-Hexadec-2-en-15-ynal can be compared with other enynals and related compounds:
(E)-Hexadec-2-en-15-ynol: Similar structure but with an alcohol group instead of an aldehyde.
(E)-Hexadec-2-en-15-ynoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(Z)-Hexadec-2-en-15-ynal: Geometric isomer with the same functional groups but different spatial arrangement.
Uniqueness:
Functional Group Combination: The combination of alkene, alkyne, and aldehyde groups in this compound provides unique reactivity and versatility in chemical synthesis.
Geometric Configuration: The (E)-configuration offers distinct stereochemical properties compared to its (Z)-isomer.
Properties
IUPAC Name |
(E)-hexadec-2-en-15-ynal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h1,14-16H,3-13H2/b15-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJVPCWLLYHNGE-CCEZHUSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCC=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCCCCCCCC/C=C/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,3R,4aR,8R,8aR)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775675.png)
![(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775681.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B10775686.png)
![[(1S,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,17R,18S)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775691.png)

![methyl (4aS,8aS)-3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775705.png)

![Sodium;13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B10775709.png)
![benzyl N-[(2R)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775715.png)
![[1,3-Dioxo-7-[(4-phenoxyphenyl)methyl]-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B10775717.png)
![[(1S,2R,4R,5S,6S,8R,9S,13S,16S,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775741.png)

